4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O4S/c23-15-6-4-14(5-7-15)22(32)24-11-10-19-27-26-18-8-9-21(28-29(18)19)35-13-20(31)25-16-2-1-3-17(12-16)30(33)34/h1-9,12H,10-11,13H2,(H,24,32)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGOIFCPFYYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a complex structure with potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure
The compound can be structurally described as follows:
- Core Structure : The compound features a triazole and pyridazine moiety, which are known for their diverse biological activities.
- Functional Groups : The presence of a nitrophenyl group and a thioether linkage contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Effects : Many triazole derivatives have shown significant antimicrobial properties against various pathogens.
- Antitumor Activity : Compounds containing the triazole ring have been linked to antiproliferative effects in cancer cell lines.
- Neuroprotective Properties : Some derivatives have demonstrated protective effects in neuronal models, indicating potential applications in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and differentiation.
Antitumor Activity
A study focusing on the antiproliferative effects of triazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines. This suggests a promising therapeutic index for further development.
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structural motifs were shown to protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS).
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
